3-Ethyl-1-(methylsulfonyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-(methylsulfonyl)indoline is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science . The presence of the indoline structure in this compound makes it an interesting subject for research due to its potential pharmacological properties.
Preparation Methods
The synthesis of 3-Ethyl-1-(methylsulfonyl)indoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Scientific Research Applications
3-Ethyl-1-(methylsulfonyl)indoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(methylsulfonyl)indoline involves its interaction with specific molecular targets and pathways. The indoline structure allows it to bind to various receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the indoline structure.
Comparison with Similar Compounds
3-Ethyl-1-(methylsulfonyl)indoline can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
3-ethyl-1-methylsulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H15NO2S/c1-3-9-8-12(15(2,13)14)11-7-5-4-6-10(9)11/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
LYUULCXSELQMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C2=CC=CC=C12)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.